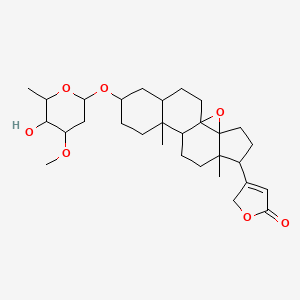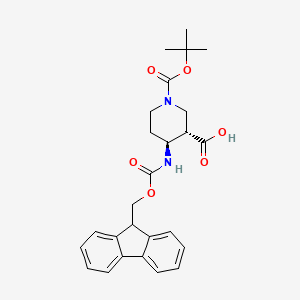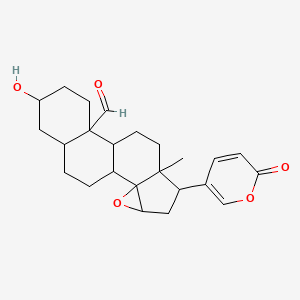
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is a complex organic compound with significant research interest due to its unique structure and potential applications. It is a bufadienolide, a type of steroid known for its biological activity, particularly in the context of cardiac glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Epoxidation: Introduction of the epoxy group at the 14,15 position using peracids like m-chloroperbenzoic acid.
Hydroxylation: Addition of a hydroxyl group at the 3beta position, often achieved through selective oxidation reactions.
Oxidation: Formation of the 19-oxo group, which can be accomplished using oxidizing agents such as Jones reagent (chromic acid in acetone).
Cyclization: Ensuring the correct formation of the bufadienolide core structure through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced, it involves large-scale organic synthesis techniques, often in batch reactors, with stringent control over reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation, particularly at the hydroxyl and epoxy groups, leading to the formation of additional oxo or carboxyl derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups, which may alter the biological activity of the compound.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with potentially different biological activities.
Scientific Research Applications
14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide has several applications in scientific research:
Chemistry: Used as a model compound for studying steroidal synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating ion channels and its potential effects on cellular processes.
Medicine: Explored for its potential as a cardiac glycoside, which can influence heart muscle contractions.
Industry: Limited industrial applications, primarily in the production of research chemicals and potential pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular ion channels, particularly sodium-potassium ATPase. By inhibiting this enzyme, it can increase intracellular calcium levels, leading to stronger cardiac muscle contractions. This mechanism is similar to other cardiac glycosides, making it a compound of interest for treating certain heart conditions.
Comparison with Similar Compounds
Bufalin: Another bufadienolide with similar cardiac effects.
Digitoxin: A well-known cardiac glycoside with a similar mechanism of action.
Ouabain: Another cardiac glycoside that inhibits sodium-potassium ATPase.
Uniqueness: 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is unique due to its specific structural features, such as the epoxy group at the 14,15 position and the hydroxyl group at the 3beta position. These features can influence its biological activity and make it a valuable compound for research into new cardiac therapies.
Properties
IUPAC Name |
14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJTMIVTFTLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
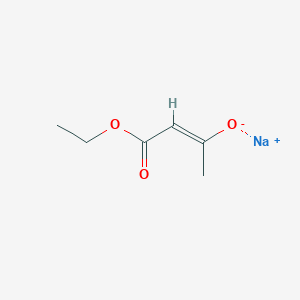
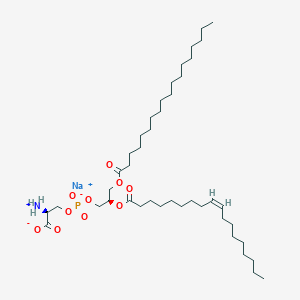
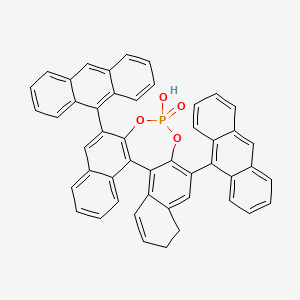
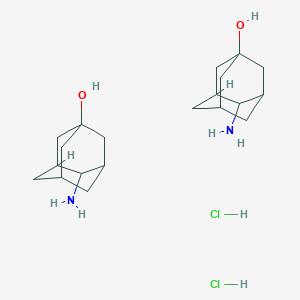
![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8258950.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8258953.png)
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
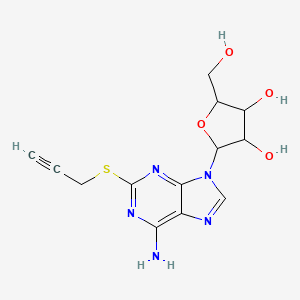
![(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B8258986.png)
![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B8258989.png)
![Benzeneacetonitrile, Alpha-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-Alpha-(1-methylethyl)-, (R)-[CAS]](/img/structure/B8259005.png)
![Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside](/img/structure/B8259010.png)
